molecular formula C5H11ClFN B1404043 (3-Fluorocyclobutyl)methanamine hydrochloride CAS No. 1260670-53-8

(3-Fluorocyclobutyl)methanamine hydrochloride

Cat. No. B1404043
M. Wt: 139.6 g/mol
InChI Key: RSRVCWQDMQZMET-UHFFFAOYSA-N
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Description

“(3-Fluorocyclobutyl)methanamine hydrochloride” is a chemical compound with the molecular formula C5H10FN . It is also known by its IUPAC name, ((1s,3s)-3-fluorocyclobutyl)methanamine hydrochloride .


Molecular Structure Analysis

The InChI code for “(3-Fluorocyclobutyl)methanamine hydrochloride” is 1S/C5H10FN.ClH/c6-5-1-4(2-5)3-7;/h4-5H,1-3,7H2;1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“(3-Fluorocyclobutyl)methanamine hydrochloride” is a solid at room temperature . It has a molecular weight of 139.6 . The compound should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Potential Anti-Parkinsonian Agents

(Danzin et al., 1989) explored the use of benzyl-dimethyl-silyl-methanamines, which are related to (3-Fluorocyclobutyl)methanamine hydrochloride, as inhibitors of MAO-B in the brain. Their findings suggest potential for anti-Parkinsonian applications.

Synthesis of Novel Derivatives

(Aghekyan et al., 2013) synthesized new derivatives of (1-phenylcyclopentyl)methanamine, which is structurally similar to (3-Fluorocyclobutyl)methanamine hydrochloride, indicating broader research into cyclobutylmethanamines.

Photocytotoxicity in Red Light

(Basu et al., 2014) investigated iron(III) complexes with methanamines for their photocytotoxic properties, which could have implications for cellular imaging and cancer therapy.

Asymmetric Arylation in Chemical Synthesis

(Yang and Xu, 2010) demonstrated the use of methanamines in the asymmetric arylation of N-sulfonyl indolylimines, which could be relevant for the synthesis of compounds related to (3-Fluorocyclobutyl)methanamine hydrochloride.

Serotonin Receptor Biased Agonists

(Sniecikowska et al., 2019) explored derivatives of methanamine as serotonin receptor biased agonists, indicating potential for mental health applications.

Chromatography and Complexation Techniques

(Geue and Searle, 1983) used methanamines in developing chromatography and complexation techniques, which could be relevant for purifying compounds like (3-Fluorocyclobutyl)methanamine hydrochloride.

Synthesis Techniques in Water

(Das et al., 2013) demonstrated a synthesis technique for methanamines in water, indicating environmentally friendly methods that might be applied to (3-Fluorocyclobutyl)methanamine hydrochloride.

Safety And Hazards

“(3-Fluorocyclobutyl)methanamine hydrochloride” is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(3-fluorocyclobutyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FN.ClH/c6-5-1-4(2-5)3-7;/h4-5H,1-3,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSRVCWQDMQZMET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluorocyclobutyl)methanamine hydrochloride

CAS RN

1523606-29-2
Record name Cyclobutanemethanamine, 3-fluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523606-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-fluorocyclobutyl)methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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